Mais-glu

Description

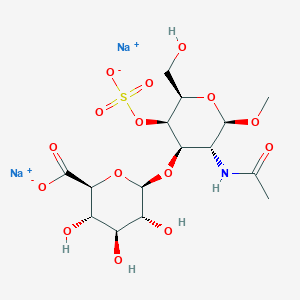

Mais-glu, chemically known as Miglitol, is a synthetic derivative of 1-deoxynojirimycin, classified as an α-glucosidase inhibitor. It is clinically used to manage type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia .

Properties

CAS No. |

128553-04-8 |

|---|---|

Molecular Formula |

C15H23NNa2O15S |

Molecular Weight |

535.4 g/mol |

IUPAC Name |

disodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12+,14-,15-;;/m1../s1 |

InChI Key |

VFJHIBOVYWZXEM-ZFSBJESCSA-L |

SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |

Synonyms |

MAIS-Glu methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mais-glu typically involves multiple steps. The process begins with the protection of hydroxyl groups on the sugar molecules to prevent unwanted reactions. This is followed by the introduction of the acetamido group and the glucopyranosyluronic acid moiety. The final step involves the sulfonation of the galactopyranoside.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Mais-glu can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into different functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mais-glu has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

Industry: The compound can be used in the production of biodegradable materials and as a component in various formulations.

Mechanism of Action

The mechanism of action of Mais-glu involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Mechanism of Action

Miglitol targets α-glucosidase enzymes in the small intestine, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This mechanism reduces glucose absorption, thereby lowering postprandial blood glucose levels .

Structural and Functional Comparison with Acarbose

Acarbose, another α-glucosidase inhibitor, shares Miglitol’s therapeutic goal but differs structurally. Acarbose is an oligosaccharide derivative, whereas Miglitol is a pseudomonosaccharide. This structural difference impacts pharmacokinetics:

- Acarbose : Minimal systemic absorption, acting locally in the gut.

- Miglitol : Partial systemic absorption (50–100%), with renal excretion.

Both drugs exhibit similar efficacy in reducing postprandial glucose, but Miglitol’s absorption profile may contribute to fewer drug interactions .

Table 1: Miglitol vs. Acarbose

| Parameter | Miglitol | Acarbose |

|---|---|---|

| Class | Pseudomonosaccharide | Oligosaccharide |

| Absorption | Partially systemic (50–100%) | Minimal (<2%) |

| Dosing | 25–100 mg TID | 25–100 mg TID |

| Side Effects | Flatulence, diarrhea | Flatulence, abdominal distension |

| Drug Interactions | Low (limited CYP450 involvement) | High (interacts with digestive enzymes) |

Functional Comparison with Semaglutide (GLP-1 Agonist)

Semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist, represents a mechanistically distinct class of antidiabetic agents. Unlike Miglitol, which targets digestion, semaglutide enhances insulin secretion, suppresses glucagon, and slows gastric emptying .

Table 2: Miglitol vs. Semaglutide

| Parameter | Miglitol | Semaglutide |

|---|---|---|

| Mechanism | α-Glucosidase inhibition | GLP-1 receptor agonism |

| Administration | Oral | Subcutaneous/口服 |

| HbA1c Reduction | 0.5–1.0% | 1.5–2.0% |

| Weight Effect | Neutral | Promotes weight loss (≥5% body weight) |

| Cardiovascular Risk | Neutral | Reduces major adverse CV events |

Semaglutide’s superior glycemic control and cardiovascular benefits position it as a first-line therapy for patients with obesity or cardiovascular comorbidities. However, its cost and injection-based administration limit accessibility compared to Miglitol .

Key Challenges:

- Miglitol : Scalability of enantioselective steps.

- Semaglutide : Complexity of post-translational modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.